molecular formula C28H46O4 B1670497 Didecyl phthalate CAS No. 84-77-5

Didecyl phthalate

Cat. No.: B1670497
CAS No.: 84-77-5
M. Wt: 446.7 g/mol
InChI Key: PGIBJVOPLXHHGS-UHFFFAOYSA-N
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Description

It is a clear, light yellow viscous liquid with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . This compound is primarily used to enhance the flexibility and durability of plastic products.

Mechanism of Action

Target of Action

Didecyl phthalate is a member of the phthalate esters family, which are primarily used as plasticizers in various applications . The primary targets of this compound are the plastic materials in which it is incorporated. It imparts flexibility and durability to these materials .

Mode of Action

The mode of action of this compound involves its incorporation into plastic materials, where it increases flexibility, transparency, durability, and longevity . It achieves this by reducing the melting point and glass transition temperature of the plastic, thereby making it more pliable .

Biochemical Pathways

The biochemical pathways involved in the degradation of this compound have been studied in certain bacterial strains. For instance, Arthrobacter sp. SLG-4 can completely degrade this compound . The degradation pathway involves the initial transformation of this compound to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which eventually enters the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .

Result of Action

The result of this compound’s action is the creation of flexible, durable, and long-lasting plastic materials . On a molecular level, it alters the physical properties of the plastic by reducing its melting point and glass transition temperature .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its efficacy as a plasticizer can be affected by the temperature and the presence of other additives in the plastic . Its stability can also be influenced by environmental conditions such as exposure to sunlight and heat .

Biochemical Analysis

Biochemical Properties

Didecyl phthalate interacts with various biomolecules in the bodyIt is known that phthalates can disrupt the endocrine system, affecting reproductive health and physical development .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Molecular Mechanism

It is known that phthalates can interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that phthalates rapidly affected key tissue homeostatic mechanisms in liver oval cell populations via non-genomic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that the highest dose used was 750 mg/kg/day, while the lowest dose was 0.5 mg/kg/day

Metabolic Pathways

This compound is involved in various metabolic pathways. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Sampling is performed by drawing air through a membrane filter and a silica gel tube, connected downstream, using a suitable sampling pump. Phthalates in the particulate state are deposited on the filter, whereas gaseous phthalates are adsorbed onto the silica gel .

Subcellular Localization

It is known that phthalates can easily leak into food, water, and the ecological environment, making them a pervasive environmental contaminant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didecyl phthalate is synthesized through the esterification of phthalic anhydride with decyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:

Phthalic anhydride+2Decyl alcoholDidecyl phthalate+Water\text{Phthalic anhydride} + 2 \text{Decyl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Decyl alcohol→Didecyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure complete conversion of the reactants. The product is then purified through distillation to remove any unreacted alcohol and other impurities .

Chemical Reactions Analysis

Types of Reactions: Didecyl phthalate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and decyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different phthalate esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Phthalic acid and decyl alcohol.

    Transesterification: Various phthalate esters depending on the alcohol used.

Scientific Research Applications

Didecyl phthalate has several applications in scientific research and industry:

Comparison with Similar Compounds

  • Diisodecyl phthalate
  • Dibutyl phthalate
  • Dioctyl phthalate
  • Diisononyl phthalate
  • Di-n-octyl phthalate

Comparison: Didecyl phthalate is unique due to its low volatility and excellent resistance to extraction, making it suitable for applications requiring long-term stability and minimal leaching. Compared to dioctyl phthalate, this compound has a lower migration rate and better compatibility with various polymers .

Properties

IUPAC Name

didecyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3
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InChI Key

PGIBJVOPLXHHGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC
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Molecular Formula

C28H46O4
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DSSTOX Substance ID

DTXSID3026512
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Molecular Weight

446.7 g/mol
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Physical Description

Light colored liquid; [Hawley] Clear, very faintly yellow viscous liquid; [MSDSonline]
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Boiling Point

BP: 261 °C at 5 mmHg
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Flash Point

450 °F (CLOSED CUP)
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SOL IN HYDROCARBONS, In water, 2.20X10-4 mg/L at 25 °C
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Density

0.9675 at 20 °C/20 °C
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Light-colored liquid, Viscous liquid, COLORLESS

CAS No.

84-77-5
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Melting Point

2.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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